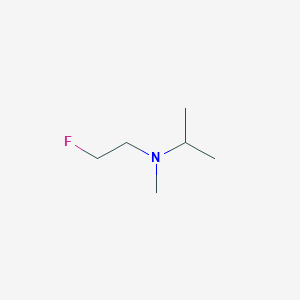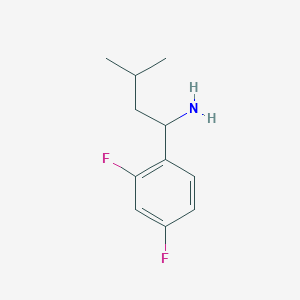![molecular formula C13H24N2O B13217085 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O It is characterized by the presence of a cyclopentyl group and a methylcyclohexyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea typically involves the reaction of cyclopentylamine with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+4-Methylcyclohexyl isocyanate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard industrial organic synthesis techniques. This typically involves the use of large-scale reactors, precise temperature control, and efficient purification methods to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-[(2S,3S,4R)-1-(cyclopropylcarbonyl)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]urea
- 3-Cyclopentyl-1-[(4R,5S)-2-[(2R)-1-hydroxy-2-propanyl]-4-methyl-1,1-dioxido-8-(3-pyridinyl)-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl]methyl]-1-methylurea
Uniqueness
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and methylcyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-cyclopentyl-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C13H24N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H2,14,15,16) |
InChI Key |
IFLRKWUCCHWHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
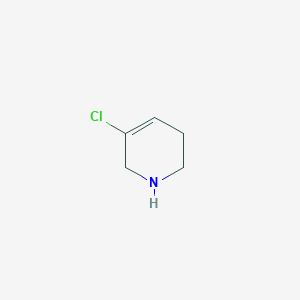
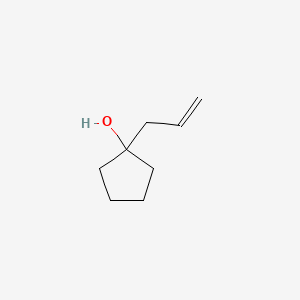

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
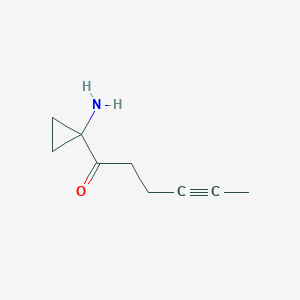
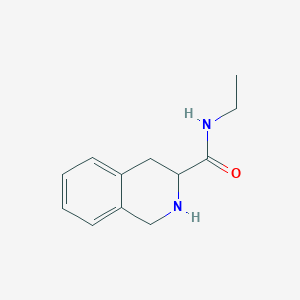
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
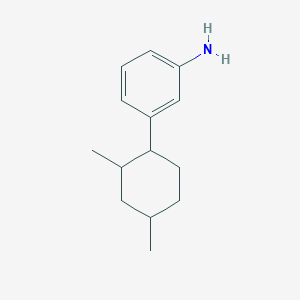
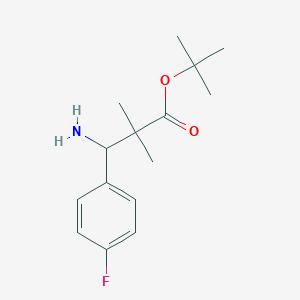

![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
